molecular formula C16H22F3NO2 B13231895 tert-Butyl 3-amino-2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propanoate

tert-Butyl 3-amino-2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propanoate

Cat. No.: B13231895
M. Wt: 317.35 g/mol
InChI Key: MQDZOHPEJUOVCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-amino-2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propanoate: is an organic compound that features a tert-butyl ester group, an amino group, and a trifluoromethyl-substituted phenyl ring

Preparation Methods

The synthesis of tert-Butyl 3-amino-2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the tert-butyl ester: This can be achieved by reacting the corresponding carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst.

    Introduction of the amino group: This step often involves the use of amination reactions, where an appropriate amine is introduced to the molecule.

    Incorporation of the trifluoromethyl group: This can be done using trifluoromethylation reactions, which may involve reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

tert-Butyl 3-amino-2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of new carbon-fluorine bonds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-amino-2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which tert-Butyl 3-amino-2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propanoate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar compounds to tert-Butyl 3-amino-2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propanoate include:

    tert-Butyl 3-amino-2,2-dimethyl-3-phenylpropanoate: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    tert-Butyl 3-amino-2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanoate: The position of the trifluoromethyl group is different, which can influence the compound’s reactivity and interactions.

    tert-Butyl 3-amino-2,2-dimethyl-3-[3-(fluoromethyl)phenyl]propanoate: Contains a fluoromethyl group instead of a trifluoromethyl group, potentially altering its chemical behavior and applications.

Properties

Molecular Formula

C16H22F3NO2

Molecular Weight

317.35 g/mol

IUPAC Name

tert-butyl 3-amino-2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propanoate

InChI

InChI=1S/C16H22F3NO2/c1-14(2,3)22-13(21)15(4,5)12(20)10-7-6-8-11(9-10)16(17,18)19/h6-9,12H,20H2,1-5H3

InChI Key

MQDZOHPEJUOVCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)C(C1=CC(=CC=C1)C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.